molecular formula C10H14OS B7993125 trans-2-(3-Methyl-2-thienyl)cyclopentanol

trans-2-(3-Methyl-2-thienyl)cyclopentanol

Cat. No.: B7993125
M. Wt: 182.28 g/mol
InChI Key: MABASHYOVNJHKS-IUCAKERBSA-N
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Description

trans-2-(3-Methyl-2-thienyl)cyclopentanol: is an organic compound with the molecular formula C10H14OS. It features a cyclopentanol ring substituted with a 3-methyl-2-thienyl group in the trans configuration. This compound is notable for its unique structural properties, which include a hydroxyl group and a thiophene ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methyl-2-thienyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-methyl-2-thiophenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Cyclopentanone, 3-methyl-2-thiophenylmagnesium bromide, water for hydrolysis

Industrial Production Methods: large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-2-(3-Methyl-2-thienyl)cyclopentanol can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, particularly the thiophene ring, which can be hydrogenated under catalytic conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: trans-2-(3-Methyl-2-thienyl)cyclopentanone

    Reduction: trans-2-(3-Methyl-2-thienyl)cyclopentane

    Substitution: trans-2-(3-Methyl-2-thienyl)cyclopentyl chloride

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology and Medicine:

  • Potential applications in drug development due to its unique structural features.
  • Investigated for its biological activity and interactions with biomolecules.

Industry:

Mechanism of Action

The mechanism by which trans-2-(3-Methyl-2-thienyl)cyclopentanol exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The thiophene ring can engage in π-π interactions and electron-donating effects, impacting the compound’s electronic properties and reactivity in various chemical environments .

Comparison with Similar Compounds

  • trans-2-(2-Thienyl)cyclopentanol
  • trans-2-(3-Methyl-2-furyl)cyclopentanol
  • trans-2-(3-Methyl-2-pyridyl)cyclopentanol

Comparison:

Properties

IUPAC Name

(1S,2S)-2-(3-methylthiophen-2-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-7-5-6-12-10(7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABASHYOVNJHKS-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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